Clovoxamine fumarate
Overview
Description
4’-Chloro-5-methoxyvalerophenone (E)-O-(2-aminoethyl)oxime fumarate is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenone group, a methoxy group, and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-5-methoxyvalerophenone (E)-O-(2-aminoethyl)oxime fumarate typically involves multiple steps:
Formation of 4’-Chloro-5-methoxyvalerophenone: This can be achieved through the Friedel-Crafts acylation of 4-chloroanisole with valeroyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxime Formation: The ketone group of 4’-Chloro-5-methoxyvalerophenone is converted to an oxime by reaction with hydroxylamine hydrochloride in the presence of a base like sodium acetate.
Oxime Ether Formation: The oxime is then reacted with 2-aminoethanol to form the oxime ether.
Fumarate Salt Formation: Finally, the oxime ether is reacted with fumaric acid to form the fumarate salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: The oxime group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products
Oxidation: Corresponding aldehydes or acids.
Reduction: Amines.
Substitution: Substituted phenones.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe to study enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Chloro-5-methoxyvalerophenone (E)-O-(2-aminoethyl)oxime fumarate would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The oxime group could play a role in chelating metal ions or forming hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
4’-Chloro-5-methoxyvalerophenone: Lacks the oxime and aminoethyl groups.
4’-Chloro-5-methoxyacetophenone: Similar structure but with a shorter carbon chain.
4’-Chloro-5-methoxybenzophenone: Contains a benzophenone core instead of a valerophenone core.
Uniqueness
4’-Chloro-5-methoxyvalerophenone (E)-O-(2-aminoethyl)oxime fumarate is unique due to the presence of both an oxime and an aminoethyl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(E)-but-2-enedioic acid;2-[(E)-[1-(4-chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2.C4H4O4/c1-18-10-3-2-4-14(17-19-11-9-16)12-5-7-13(15)8-6-12;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,16H2,1H3;1-2H,(H,5,6)(H,7,8)/b17-14+;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFGGHPYWKSXTN-QCHLHFLZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCC(=NOCCN)C1=CC=C(C=C1)Cl.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCC/C(=N\OCCN)/C1=CC=C(C=C1)Cl.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40866440 | |
Record name | Clovoxamine fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40866440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54739-21-8 | |
Record name | 1-Pentanone, 1-(4-chlorophenyl)-5-methoxy-, O-(2-aminoethyl)oxime, (1E)-, (2E)-2-butenedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54739-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clovoxamine fumarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054739218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clovoxamine fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40866440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLOVOXAMINE FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21VG81S0IX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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